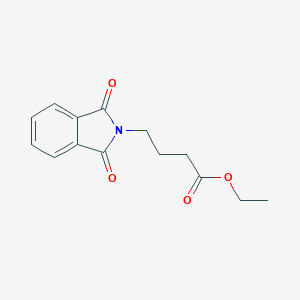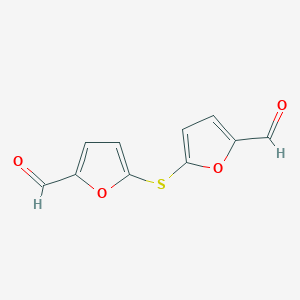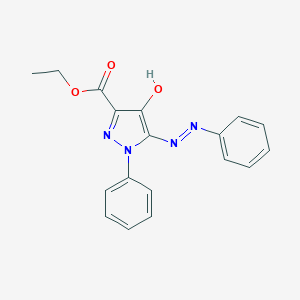
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as "ethyl 4-(4-hydroxyphenylazo)-1-phenyl-1H-pyrazole-3-carboxylate" and is a member of the pyrazole family of compounds. In
Mechanism Of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is complex and involves several processes. This compound has been shown to bind to specific receptors and modulate their activity. The exact mechanism of action of this compound depends on the specific receptor it binds to. For example, 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to inhibit the activity of cyclooxygenase-2 by binding to its active site and blocking the production of prostaglandins.
Biochemical And Physiological Effects
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to have several biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes and receptors, which can lead to changes in cellular signaling pathways. Some of the most common effects of this compound include:
1. Anti-inflammatory Activity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to have anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2 and reducing the production of prostaglandins.
2. Antioxidant Activity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages And Limitations For Lab Experiments
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has several advantages and limitations for lab experiments. Some of the most common advantages and limitations include:
Advantages:
1. High Purity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a highly pure compound that can be easily synthesized in the lab.
2. Specific Activity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has a specific activity that can be easily measured and quantified.
Limitations:
1. Toxicity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be toxic at high concentrations, which can limit its use in lab experiments.
2. Stability: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be unstable under certain conditions, which can limit its use in lab experiments.
Future Directions
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has several potential future directions for scientific research. Some of the most common future directions include:
1. Drug Development: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has the potential to be developed into new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
2. Biochemical and Physiological Studies: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be further studied to investigate its mechanism of action and its effects on various enzymes and receptors.
3. Nanoparticle Synthesis: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be used in the synthesis of nanoparticles for drug delivery and other applications.
4. Environmental Applications: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be used in environmental applications, such as the removal of heavy metals from water.
Conclusion:
In conclusion, 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a unique compound that has gained significant attention in scientific research. This compound has been extensively studied for its potential use in drug development and in the study of biochemical and physiological processes. While this compound has several advantages and limitations for lab experiments, it has several potential future directions for scientific research, including drug development, nanoparticle synthesis, and environmental applications.
Synthesis Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-hydroxybenzenediazonium chloride with ethyl 3-oxobutanoate in the presence of sodium acetate. This reaction results in the formation of the desired compound. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasonic irradiation.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been extensively studied in scientific research due to its unique properties. This compound has been used in the development of new drugs, as well as in the study of biochemical and physiological processes. Some of the most common applications of this compound include:
1. Drug Development: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been used in the development of new drugs due to its ability to bind to specific receptors and modulate their activity. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
2. Biochemical and Physiological Studies: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been used in biochemical and physiological studies to investigate the mechanism of action of various enzymes and receptors. This compound has been shown to modulate the activity of several enzymes and receptors, including cyclooxygenase-2, nitric oxide synthase, and the GABA receptor.
properties
CAS RN |
15096-02-3 |
|---|---|
Product Name |
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester |
Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
ethyl 4-hydroxy-1-phenyl-5-phenyldiazenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H16N4O3/c1-2-25-18(24)15-16(23)17(20-19-13-9-5-3-6-10-13)22(21-15)14-11-7-4-8-12-14/h3-12,23H,2H2,1H3 |
InChI Key |
OWYTYDUDULWGQR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1O)N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1O)N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS RN |
15096-02-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



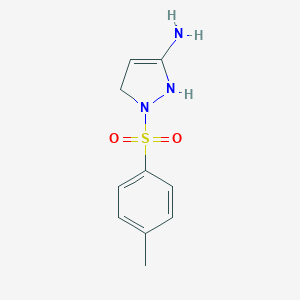

![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)
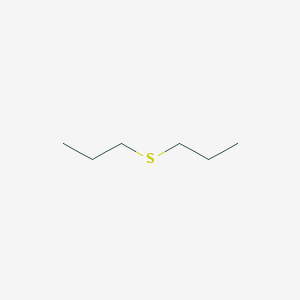

![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
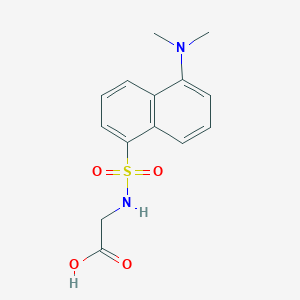
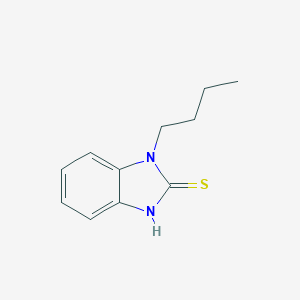
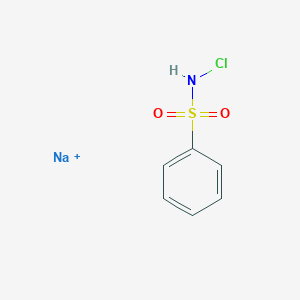
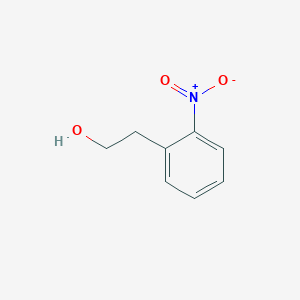
![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)
